5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A radical approach utilizing catalytic protodeboronation of alkyl boronic esters has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridine ring and a sulfonyl group attached to the piperidine ring.Scientific Research Applications
Synthetic Approaches and Molecular Design
- Synthetic Bacteriochlorins : A study by Kanumuri Ramesh Reddy et al. (2013) introduced a molecular design incorporating spiro-piperidine units into synthetic bacteriochlorins. This innovation allows for tailoring bacteriochlorins' polarity, crucial for their application in near-infrared absorption and fluorescence, without significantly altering the decay pathways of their excited states. This approach can be pivotal in designing near-infrared absorbers for various scientific applications, including photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
Photophysical Properties and Applications
- Fluorescent Stains Derived from Pyridyl Oxazoles : Research by Peter T. Litak and J. Kauffman (1994) explored the synthesis of fluorescent stains from pyridyl oxazoles, demonstrating the potential of these compounds in developing photostable alternatives to traditional fluorophores like fluoresceins or coumarins. This work underscores the relevance of pyridine derivatives in designing novel fluorescent markers for biochemical and medical research (Peter T. Litak & J. Kauffman, 1994).
Antimicrobial and Antitubercular Agents
- Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, as reported by Ramesh M. Shingare et al. (2022), were evaluated for their antimicrobial and antitubercular activities. The study highlights the potential of these compounds in combating bacterial infections and tuberculosis, offering a basis for further drug development efforts in this direction (Ramesh M. Shingare et al., 2022).
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : S. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to assess the corrosion inhibition efficiency of piperidine derivatives on iron. This research provides insights into the protective capabilities of these compounds against metal corrosion, with implications for industrial applications in preventing material degradation (S. Kaya et al., 2016).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : The study by E. A. Bakhite et al. (2014) on the synthesis and insecticidal activity of pyridine derivatives against the cowpea aphid showcases the potential of these compounds in agricultural pest management. This research suggests that pyridine derivatives can be effective alternatives to traditional insecticides, contributing to more sustainable agricultural practices (E. A. Bakhite et al., 2014).
Future Directions
This compound and similar ones are of interest in the field of medicinal chemistry. For example, a compound with a similar structure is currently in phase 1 and phase 2 clinical trials with substantial antitumor activity being observed in ALK-positive cancer patients . This suggests potential future directions for the study and application of this compound in the field of oncology.
Properties
IUPAC Name |
5-chloro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c1-24-15-4-3-13(19)10-16(15)26(22,23)21-8-6-14(7-9-21)25-17-5-2-12(18)11-20-17/h2-5,10-11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQWKJJXSYSANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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